molecular formula C12H13FN2O3 B1399166 N-cyclopentyl-2-fluoro-4-nitrobenzamide CAS No. 1379168-33-8

N-cyclopentyl-2-fluoro-4-nitrobenzamide

Cat. No. B1399166
M. Wt: 252.24 g/mol
InChI Key: WKSQMOLVQNWPAD-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-fluoro-4-nitrobenzamide” is a chemical compound with the CAS Number: 1379168-33-8 . It has a molecular weight of 252.25 and its IUPAC name is N-cyclopentyl-2-fluoro-4-nitrobenzamide .


Molecular Structure Analysis

The InChI code for “N-cyclopentyl-2-fluoro-4-nitrobenzamide” is 1S/C12H13FN2O3/c13-11-7-9 (15 (17)18)5-6-10 (11)12 (16)14-8-3-1-2-4-8/h5-8H,1-4H2, (H,14,16) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Anticonvulsant and Enzyme Inhibitory Properties

N-cyclopentyl-2-fluoro-4-nitrobenzamide derivatives have been studied for their potential anticonvulsant activity. A series of such compounds were evaluated for their ability to potentiate pentobarbital-induced hypnosis and inhibit in vitro respiratory activity during oxidation of pyruvic acid and monoamine oxidase activity of rat brain homogenates. However, these studies did not establish clear structural relationships between the CNS depressant and enzyme inhibitory properties of these substituted nitrobenzamides (Pandey et al., 1981).

Synthesis and Characterization

The synthesis and characterization of N-cyclopentyl-2-fluoro-4-nitrobenzamide derivatives have been an area of interest. For instance, a convenient synthesis of 2-Fluoro-4-nitrobenzoic acid and its conversion to N-methyl-2-fluoro-4-nitrobenzamide was reported, demonstrating the compound's potential in further chemical transformations (Xu et al., 2013).

Antibacterial Activity

Nickel and copper complexes of N-cyclopentyl-2-fluoro-4-nitrobenzamide derivatives were synthesized and characterized for their antibacterial activities. These complexes showed greater antibacterial efficacy compared to their ligand precursors (Saeed et al., 2010).

Biomedical Applications

The biomedical applications of N-cyclopentyl-2-fluoro-4-nitrobenzamide and its derivatives have been explored. For example, derivatives have been investigated for their role in developing antiarrhythmic drugs, demonstrating the potential of these compounds in pharmaceutical development (Skachilova et al., 2019).

Bioactivation and DNA Interaction

Studies on the bioactivation of certain nitrobenzamide derivatives and their interaction with DNA have been conducted, revealing the mechanisms through which these compounds exhibit cytotoxicity and potential for cancer treatment (Knox et al., 1991).

Catalyst in Chemical Reactions

N-cyclopentyl-2-fluoro-4-nitrobenzamide derivatives have been used as catalysts in various chemical reactions. For instance, cyclometalated complexes of these compounds have been synthesized and applied in C–H bond functionalization reactions, showing their utility in organic synthesis (Zhou et al., 2018).

properties

IUPAC Name

N-cyclopentyl-2-fluoro-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c13-11-7-9(15(17)18)5-6-10(11)12(16)14-8-3-1-2-4-8/h5-8H,1-4H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSQMOLVQNWPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-fluoro-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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